Cas no 125-13-3 (Oxyphenisatine)
Oxyphenisatine Chemical and Physical Properties
Names and Identifiers
-
- 2H-Indol-2-one,1,3-dihydro-3,3-bis(4-hydroxyphenyl)-
- 3,3-bis(4-hydroxyphenyl)-1H-indol-2-one
- 3,3-BIS(P-HYDROXYPHENYL)OXINDOLE
- Oxyphenisatin
- Oxyphenisatine
- 3,3-bis-(4-hydroxy-phenyl)-1,3-dihydro-indol-2-one
- 3,3-bis-(4-hydroxyphenyl)-2-indolinone
- 3,3-bis(4'-hydroxyphenyl)-2-oxo-2,3-dihydroindole
- 3,3-bis-(4-hydroxy-phenyl)-indolin-2-one
- 3,3-bis(p-hydroxyphenyl)-2-indolinone
- 4,4'-dihydroxydiphenylisatin
- diphenolisatin
- isatinbisphenol
- isolax
- lavema
- neodrast
- recolon
- hoscolax
- normalax
- veripaque
- propellax
- phenolisatin
- NS00005188
- NCGC00262932-01
- 5-21-13-00398 (Beilstein Handbook Reference)
- Tox21_113927
- ZB1280
- DTXCID3024528
- CS-6312
- Oxiphenisatinum
- Nourilax
- EINECS 204-728-1
- Critex
- SR-01000196726
- 3,3-bis(4-hydroxyphenyl)indolin-2-one
- 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxyphenyl)-
- Oxifenisatina
- 3,3-bis-(4-Hydroxyphenyl)-2(3H)-indolone
- BRN 0286070
- NSC-59814
- DB04823
- UNII-3BT0VQG2GQ
- 1,3-Dihydro-3,3-bis(4-hydroxyphenyl)-2H-indol-2-one
- 2-Indolinone,3-bis(p-hydroxyphenyl)-
- Isaphen (TN)
- Oxyphenisatine (INN)
- D08326
- F85523
- NCGC00255866-01
- NSC 59814
- OXYPHENISATINE [WHO-DD]
- DTXSID5044528
- FT-0614032
- 3,3-Bis(4-hydroxyphenyl)oxindole
- OXYPHENISATINE [MART.]
- MFCD00022794
- Dihydroxyphenoloxindol
- SCHEMBL8777299
- HY-B2102
- CHEBI:135358
- OXYPHENISATINE [INN]
- Oxifenisatina [INN-Spanish]
- 3,3-Bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one #
- 2H-Indol-2-one,3-dihydro-3,3-bis(4-hydroxyphenyl)-
- Oxyphenisatinum [INN-Latin]
- CHEMBL245807
- CAS-125-13-3
- AKOS003628613
- Oxyphenisatine [INN:BAN]
- Q7116108
- NCIOpen2_007896
- 3,3-bis-(4-hydroxyphenyl)-oxindole
- NSC59814
- 125-13-3
- SR-01000196726-1
- 3BT0VQG2GQ
- 2-INDOLINONE, 3,3-BIS(p-HYDROXYPHENYL)-
- Oxyphenisatinum
- SCHEMBL239513
- AS-76819
- Oxindole, 3,3-bis(p-hydroxyphenyl)-
- 3,3-Bis(4-hydroxyphenyl)-oxindole
- Tox21_301931
- Oxyphenisatinum (INN-Latin)
- phenlaxinum (for the acetate)
- 3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-indol-2-one
- acetphenolisatinum (for the acetate)
- DB-080971
- Oxifenisatina (INN-Spanish)
- OXYPHENISATINE (MART.)
-
- MDL: MFCD00022794
- Inchi: 1S/C20H15NO3/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)17-3-1-2-4-18(17)21-19(20)24/h1-12,22-23H,(H,21,24)
- InChI Key: SJDACOMXKWHBOW-UHFFFAOYSA-N
- SMILES: O=C1C(C2C=CC(=CC=2)O)(C2C=CC(=CC=2)O)C2C=CC=CC=2N1
Computed Properties
- Exact Mass: 317.10500
- Monoisotopic Mass: 317.105193
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 442
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 3.2
- Topological Polar Surface Area: 69.6
Experimental Properties
- Color/Form: Crystallization.
- Density: 1.4±0.1 g/cm3
- Boiling Point: 562.9±50.0 °C at 760 mmHg
- Flash Point: 191.3±27.9 °C
- Refractive Index: 1.691
- PSA: 69.56000
- LogP: 3.52230
Oxyphenisatine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Oxyphenisatine Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
Oxyphenisatine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B2102-10mM*1mLinDMSO |
Oxyphenisatine |
125-13-3 | 98.42% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-B2102-100mg |
Oxyphenisatine |
125-13-3 | 98.42% | 100mg |
¥400 | 2024-04-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O302295-100mg |
Oxyphenisatine |
125-13-3 | 97% | 100mg |
¥453.90 | 2023-09-01 | |
| Matrix Scientific | 172365-1g |
3,3-Bis(p-hydroxyphenyl)oxindole |
125-13-3 | 1g |
$172.00 | 2023-09-09 | ||
| Matrix Scientific | 172365-5g |
3,3-Bis(p-hydroxyphenyl)oxindole |
125-13-3 | 5g |
$684.00 | 2023-09-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O883631-100mg |
Oxyphenisatine |
125-13-3 | ≥98% | 100mg |
¥680.00 | 2022-01-13 | |
| abcr | AB357772-1 g |
3,3-Bis(p-hydroxyphenyl)oxindole; . |
125-13-3 | 1g |
€208.10 | 2023-06-20 | ||
| abcr | AB357772-5 g |
3,3-Bis(p-hydroxyphenyl)oxindole; . |
125-13-3 | 5g |
€675.20 | 2023-06-20 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce52456-100mg |
Oxyphenisatine (Oxyphenisatin) |
125-13-3 | 98% | 100mg |
¥445.00 | 2023-09-07 | |
| TRC | O876965-1g |
Oxyphenisatine |
125-13-3 | 1g |
$ 120.00 | 2022-06-03 |
Oxyphenisatine Suppliers
Oxyphenisatine Related Literature
-
Matthew W. Boudreau,Paul J. Hergenrother RSC Med. Chem. 2022 13 711
-
Dennis Kleeblatt,Christoph A. Cordes,Philipp Lebrenz,Martin Hein,Holger Feist,Abdul Matin,Rabia Raza,Jamshed Iqbal,Omar Munshi,Qamar Rahman,Alexander Villinger,Peter Langer RSC Adv. 2014 4 22828
-
Siqi Jiang,Na Deng,Bisheng Zheng,Tong Li,Rui Hai Liu Food Funct. 2021 12 4471
-
Bo Han,Xiang-Hong He,Yan-Qing Liu,Gu He,Cheng Peng,Jun-Long Li Chem. Soc. Rev. 2021 50 1522
-
Zoi Katsirma,Eirini Dimidi,Ana Rodriguez-Mateos,Kevin Whelan Food Funct. 2021 12 8850
Additional information on Oxyphenisatine
Introduction to Oxyphenisatine (CAS No: 125-13-3)
Oxyphenisatine, a compound with the chemical name 4-hydroxy-N,N-dimethylaniline, is a derivative of aniline that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. With a CAS number of 125-13-3, this compound has been extensively studied for its potential therapeutic applications and mechanistic insights. This article delves into the chemical properties, pharmacological effects, and recent research findings associated with Oxyphenisatine, highlighting its significance in modern medicinal chemistry.
The molecular structure of Oxyphenisatine consists of a benzene ring substituted with a hydroxyl group and two dimethylamino groups. This unique arrangement contributes to its distinct chemical reactivity and biological activity. The presence of the hydroxyl group enhances its solubility in polar solvents, making it suitable for various pharmacokinetic studies. Additionally, the dimethylamino groups contribute to its basic nature, which is often exploited in drug design for interactions with acidic biological targets.
Oxyphenisatine has been investigated for its potential role in modulating various biological pathways. Recent studies have highlighted its interaction with adrenergic receptors, suggesting possible applications in the management of cardiovascular conditions. The compound's ability to bind to these receptors has been attributed to its structural similarity to other catecholamine derivatives. This interaction has prompted further research into its potential as a therapeutic agent for hypertension and other related disorders.
In addition to its cardiovascular effects, Oxyphenisatine has shown promise in neuropharmacological research. Preliminary studies indicate that it may influence neurotransmitter release and receptor activity in the central nervous system. These findings have opened new avenues for exploring its potential in treating neurological disorders such as depression and anxiety. The compound's ability to cross the blood-brain barrier has been a key focus of recent investigations, as this property is crucial for central nervous system drugs.
The synthesis of Oxyphenisatine involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the nitration of aniline followed by reduction and subsequent functional group modifications. Advanced synthetic techniques, including catalytic hydrogenation and protecting group strategies, are employed to ensure high yield and purity. These synthetic methodologies are critical for producing sufficient quantities of the compound for both preclinical and clinical studies.
Recent advancements in computational chemistry have enabled more efficient virtual screening of Oxyphenisatine derivatives. Molecular docking studies have been conducted to predict binding affinities and interactions with target proteins. These simulations have provided valuable insights into the compound's mechanism of action and have guided the design of novel analogs with enhanced therapeutic potential. The integration of computational methods with experimental validation has become a cornerstone in modern drug discovery.
The pharmacokinetic profile of Oxyphenisatine is another area of active investigation. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties to understand how it behaves within the body. These studies are essential for determining appropriate dosing regimens and identifying potential side effects. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to quantify Oxyphenisatine and its metabolites in biological matrices.
Oxyphenisatine's role in drug development has been further underscored by its use as an intermediate in synthesizing more complex pharmaceuticals. Researchers have leveraged its structural framework to create derivatives with improved pharmacological properties. For instance, modifications to the hydroxyl or amino groups have led to compounds with enhanced stability or selectivity for specific biological targets. This underscores the versatility of Oxyphenisatine as a building block in medicinal chemistry.
The safety profile of Oxyphenisatine is another critical aspect that has been thoroughly evaluated through toxicological studies. Acute and chronic toxicity tests have been conducted to assess potential risks associated with its use. These studies have provided valuable data on safe dosage ranges and potential adverse effects, ensuring that any future therapeutic applications are grounded in robust safety assessments. Compliance with regulatory guidelines is paramount in ensuring the safe use of pharmaceutical compounds like Oxyphenisatine.
In conclusion, Oxyphenisatine (CAS No: 125-13-3) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique chemical structure, coupled with promising pharmacological effects, makes it a valuable candidate for further investigation. Recent advancements in synthetic chemistry, computational modeling, and pharmacokinetic studies continue to enhance our understanding of this compound's potential. As research progresses, Oxyphenisatine is poised to play a significant role in the development of novel therapeutics across multiple medical disciplines.
125-13-3 (Oxyphenisatine) Related Products
- 47465-97-4(Isatin Bis-cresol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)